molecular formula C17H14N2O3 B1333900 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid CAS No. 795260-68-3

5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B1333900
CAS No.: 795260-68-3
M. Wt: 294.3 g/mol
InChI Key: JFCYETQEMDKJAU-UHFFFAOYSA-N
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Description

5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid: is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of a benzyloxyphenyl group attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 4-benzyloxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the pyrazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals .

Biology and Medicine: This compound has shown potential in biological studies due to its ability to interact with specific enzymes and receptors. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties .

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also used in the synthesis of dyes and pigments .

Mechanism of Action

The mechanism of action of 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: The presence of the carboxylic acid group in 5-(4-Benzyloxyphenyl)-1H-pyrazole-3-carboxylic acid imparts unique properties, such as increased solubility in water and the ability to form salts and esters. This makes it more versatile in various chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-17(21)16-10-15(18-19-16)13-6-8-14(9-7-13)22-11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCYETQEMDKJAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20394731
Record name 3-[4-(Benzyloxy)phenyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

795260-68-3
Record name 3-[4-(Benzyloxy)phenyl]-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20394731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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